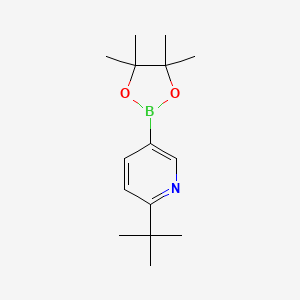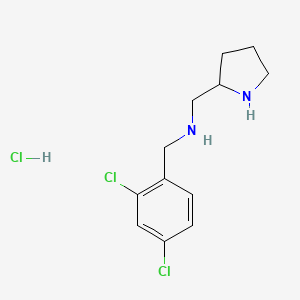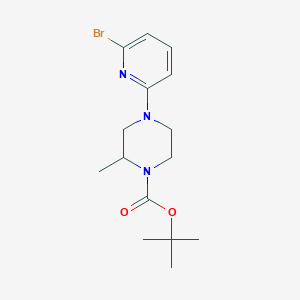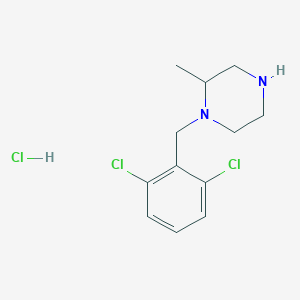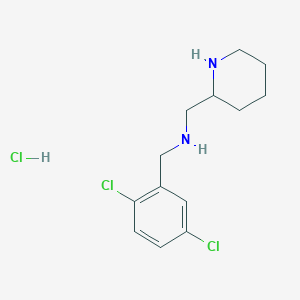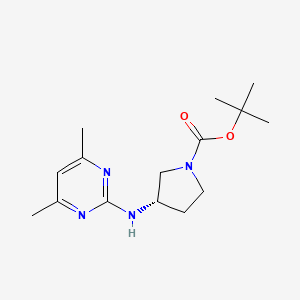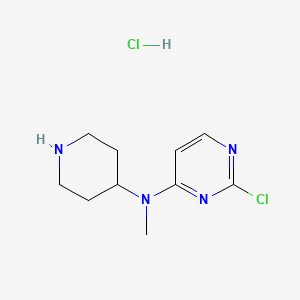
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyrimidine and piperidine derivatives.
Reaction Conditions: The 2-chloropyrimidine is reacted with piperidine under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to form the intermediate compound.
Hydrochloride Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.
Automated Synthesis: Utilizing automated systems to precisely control reaction conditions and monitor the synthesis process, ensuring high purity and consistency of the final product.
化学反应分析
Types of Reactions
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyrimidine derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
科学研究应用
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new therapeutic agents, particularly for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and molecular targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology to investigate its interactions with biomolecules and its potential as a chemical probe.
Industrial Applications: The compound is used in the synthesis of other chemical compounds and materials, serving as a building block for more complex molecules.
作用机制
The mechanism of action of (2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
(2-Chloro-pyrimidin-4-yl)-piperidin-2-ylmethyl-amine hydrochloride: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
(2-Chloro-pyrimidin-4-yl)-(S)-pyrrolidin-3-yl-amine hydrochloride: Another similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(2-Chloro-pyrimidin-4-yl)-methyl-piperidin-4-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
属性
IUPAC Name |
2-chloro-N-methyl-N-piperidin-4-ylpyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-15(8-2-5-12-6-3-8)9-4-7-13-10(11)14-9;/h4,7-8,12H,2-3,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCSBJVLELFLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=NC(=NC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
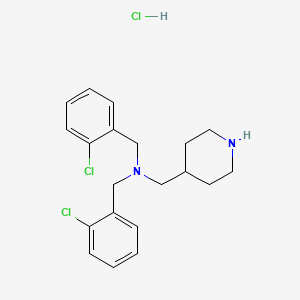
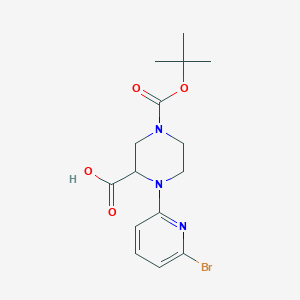
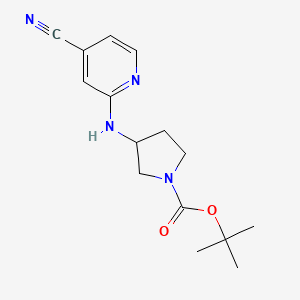
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7897543.png)
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7897550.png)
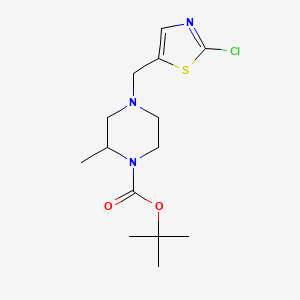
![2-[(6-Chloro-pyridazin-3-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897567.png)

